2-((4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone
Description
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Properties
CAS No. |
618414-05-4 |
|---|---|
Molecular Formula |
C17H15FN4OS |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C17H15FN4OS/c1-2-22-16(14-5-3-4-10-19-14)20-21-17(22)24-11-15(23)12-6-8-13(18)9-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
KKGJPWXIMGIFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Biological Activity
The compound 2-((4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is . Its structure features a triazole ring, a pyridine moiety, and a fluorophenyl group, which are crucial for its biological interactions.
Structural Formula
| Feature | Description |
|---|---|
| Molecular Formula | |
| SMILES | CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 |
| InChI | InChI=1S/C17H15FN4OS/c1-2... |
Anticancer Properties
Research indicates that compounds containing triazole and thioether functionalities exhibit significant anticancer activity. For instance, related compounds have shown effectiveness against various cancer cell lines. A study demonstrated that triazole derivatives could inhibit cell proliferation in colon carcinoma HCT-116 with an IC50 value of 6.2 μM .
The mechanism of action for triazole derivatives often involves:
- Inhibition of Enzymes : Many triazoles inhibit enzymes such as aromatase and topoisomerases, which are critical for cancer cell proliferation.
- Induction of Apoptosis : These compounds can trigger apoptosis in cancer cells through the activation of intrinsic pathways.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their overall therapeutic effects .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of similar compounds. For example:
- Enzyme Inhibition : Compounds with a similar structure have been shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
- Antifungal and Antibacterial Activities : Triazole derivatives are also noted for their antifungal and antibacterial properties, making them versatile candidates in drug development .
Case Studies
- Study on Triazole Derivatives : A series of triazole-thioether compounds were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that modifications on the triazole ring significantly influenced their efficacy .
- Mechanistic Studies : Research involving the interaction of triazoles with biological targets revealed that these compounds could modulate signaling pathways associated with cell survival and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
